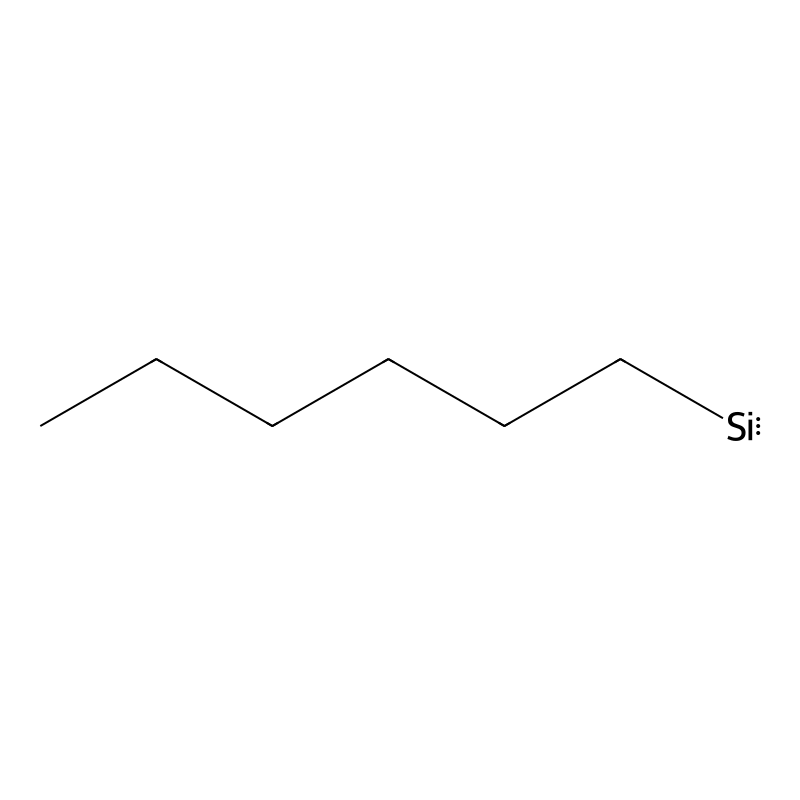Hexylsilane

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Hexylsilane is an organosilicon compound characterized by a hexyl group attached to a silicon atom. Its chemical formula is . This compound is typically a colorless liquid with a low viscosity and is known for its hydrophobic properties. Hexylsilane serves as a versatile building block in various
Organic and Materials Chemistry:
- Synthesis of new materials: Hexylsilane can act as a precursor for the synthesis of various silicon-based materials, including polymers, ceramics, and composites. These materials possess desirable properties like thermal stability, electrical conductivity, and water repellency, making them valuable in various applications like electronics, coatings, and membranes [PubChem, Hexylsilane, ].
- Organic synthesis: The silicon-carbon bond in Hexylsilane can be manipulated using various chemical reactions, allowing researchers to create complex organic molecules with specific functionalities. This opens doors for the development of new pharmaceuticals, catalysts, and functional materials [Sigma-Aldrich, Hexylsilane, ].
Surface Science and Chemical Modification:
- Surface modification: Hexylsilane can be used to modify the surface properties of various materials, such as metals, oxides, and polymers. This modification can improve adhesion, wettability, and corrosion resistance, making the materials suitable for various applications like microfluidics, biosensors, and tribology [ScienceDirect, "Surface modification of silica nanoparticles by n-hexylsilane grafting and its influence on the dispersion stability and compatibility with organic solvents", ].
- Self-assembled monolayers: Hexylsilane can self-assemble on surfaces, forming ordered layers with specific properties. These monolayers can be used to control surface chemistry, create nanostructures, and study fundamental phenomena in surface science [American Chemical Society, "Self-Assembled Monolayers of n-Alkyl Silanes on Silicon Dioxide: Effects of Chain Length on Structure and Friction", ].
Biomedical Research:
- Drug delivery: Researchers are exploring the use of Hexylsilane nanoparticles for drug delivery applications. These nanoparticles can be designed to encapsulate drugs and release them in a controlled manner at the target site, potentially improving therapeutic efficacy and reducing side effects [National Institutes of Health, "Hexylsilane-Based Nanoparticles for Drug Delivery", ].
- Biocompatible materials: Hexylsilane can be incorporated into biocompatible materials for various biomedical applications, such as implants, prosthetics, and tissue engineering scaffolds. Its biocompatibility and potential to modify surface properties make it an attractive candidate for these applications [National Institutes of Health, "Biocompatible and functionalizable n-alkylsilane-modified silica nanoparticles for biomedical applications", ].
- Amidation Reactions: Hexylsilane has been effectively used in the direct amidation of amino acids, allowing for the formation of α-amino amides without the need for conventional protection methods. This reaction often employs a catalytic amount of 1,2,4-triazole, yielding moderate to good results with minimal racemization .
- Reactions with Allylamines: The interaction of hexylsilane with allylamine leads to the liberation of hydrogen and the formation of allylaminosilanes. Similar reactions have also been observed with N-substituted allylamines and allyl chloride, indicating hexylsilane's reactivity in generating various silane derivatives .
- Crosslinking in Polymers: Ion beam irradiation of poly(di-n-hexylsilane) has demonstrated that hexylsilane can facilitate crosslinking reactions, which are essential for enhancing the mechanical properties of polymer films .
Hexylsilane can be synthesized through various methods:
- Hydrosilylation: One common approach involves the hydrosilylation reaction between hexene and silicon hydrides, resulting in the formation of hexylsilane.
- Direct Synthesis from Silicon: Another method includes reacting silicon with hexanol under controlled conditions to yield hexylsilane along with byproducts.
- Reactivity with Grignard Reagents: Hexylsilane can also be synthesized through reactions involving Grignard reagents, where a silicon source reacts with an alkyl halide.
Hexylsilane finds applications across multiple fields:
- Material Science: It is used as a precursor for synthesizing siloxanes and polysilanes, which are important in producing advanced materials with specific mechanical and thermal properties.
- Coatings and Adhesives: Due to its hydrophobic nature, hexylsilane is utilized in formulating water-repellent coatings and adhesives, enhancing their performance in moisture-laden environments.
- Chemical Synthesis: Hexylsilane serves as a reagent in organic synthesis, particularly in reactions requiring silicon-based intermediates.
Studies on the interactions involving hexylsilane primarily focus on its reactivity with other compounds rather than direct biological interactions. Its ability to form stable bonds with various organic and inorganic materials makes it a valuable compound in material science and organic synthesis.
Similar Compounds: Comparison with Other Compounds
Hexylsilane shares similarities with several other silanes. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Key Features |
|---|---|---|
| Octylsilane | C8H19Si | Longer carbon chain; higher hydrophobicity |
| Trimethylsilane | C3H12Si | Smaller size; more volatile |
| Hexyltrichlorosilane | C6H13Cl3Si | Contains chlorine; more reactive due to halogens |
| Di-n-hexylsilane | C12H26Si2 | Dimeric structure; used in polymer applications |
Hexylsilane's unique six-carbon chain length provides specific properties that distinguish it from these similar compounds. Its balance between hydrophobicity and reactivity makes it particularly useful in both synthetic chemistry and material science applications.
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable








